Denv-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Denv-IN-4 es un potente inhibidor del virus del dengue (DENV). Ha mostrado efectos antivirales significativos al inhibir la expresión de DENV2 y reducir la actividad de la ARN polimerasa dependiente de ARN (RdRp). El compuesto tiene una concentración efectiva (CE50) de 4,79 μM y un bajo nivel de toxicidad (CC50 > 100 μM), lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Métodos De Preparación

La síntesis de Denv-IN-4 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran reactivos y catalizadores específicos en condiciones controladas .

Análisis De Reacciones Químicas

Denv-IN-4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

Denv-IN-4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de referencia en estudios que involucran la inhibición de la ARN polimerasa dependiente de ARN.

Biología: Employed in research to understand the molecular mechanisms of dengue virus inhibition.

Medicina: Investigado por su posible uso en el desarrollo de terapias antivirales contra el virus del dengue.

Industria: Utilizado en la producción de agentes antivirales e investigación relacionada

Mecanismo De Acción

Denv-IN-4 ejerce sus efectos antivirales al inhibir la actividad de la ARN polimerasa dependiente de ARN (RdRp), una enzima crucial para la replicación del virus del dengue. Al unirse a RdRp, this compound evita la síntesis de ARN viral, inhibiendo así la replicación y propagación del virus. Este mecanismo de acción involucra objetivos moleculares y vías específicas que son esenciales para el ciclo de vida viral .

Comparación Con Compuestos Similares

Denv-IN-4 es único por su alta selectividad y baja toxicidad en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

NITD-688: Un inhibidor que también se dirige a NS4B y bloquea la formación de paquetes de vesículas, que son sitios de replicación del ARN del virus del dengue. This compound destaca por su inhibición específica de la ARN polimerasa dependiente de ARN y su índice de selectividad favorable (SI > 20.9).

Propiedades

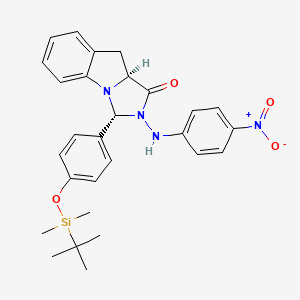

Fórmula molecular |

C28H32N4O4Si |

|---|---|

Peso molecular |

516.7 g/mol |

Nombre IUPAC |

(1R,3aS)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-(4-nitroanilino)-3a,4-dihydro-1H-imidazo[1,5-a]indol-3-one |

InChI |

InChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1 |

Clave InChI |

ZDPOOVOOOPKULV-IZZNHLLZSA-N |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2N3[C@@H](CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |

SMILES canónico |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)

![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)